molecular formula C9H15NO3 B13260851 Methyl 2-amino-2-(3-oxocyclohexyl)acetate

Methyl 2-amino-2-(3-oxocyclohexyl)acetate

Cat. No.: B13260851
M. Wt: 185.22 g/mol
InChI Key: OORFTUZCBJHCOP-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-oxocyclohexyl)acetate is a cyclohexane-based ester featuring an amino group and a ketone at the 3-position of the cyclohexyl ring. Its molecular formula is C₉H₁₅NO₃ (molecular weight: 185.22 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and spirocyclic compounds. The 3-oxocyclohexyl group influences conformational flexibility and reactivity, while the amino group enables further functionalization via acylation or imine formation .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-amino-2-(3-oxocyclohexyl)acetate

InChI

InChI=1S/C9H15NO3/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h6,8H,2-5,10H2,1H3

InChI Key

OORFTUZCBJHCOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCC(=O)C1)N

Origin of Product

United States

Preparation Methods

Esterification of (R)-2-(3-oxocyclohexyl)acetic acid

The primary preparative step involves the esterification of (R)-2-(3-oxocyclohexyl)acetic acid with methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) and reflux conditions. This method yields methyl (R)-2-(3-oxocyclohexyl)acetate, which serves as a precursor for further functionalization.

  • Reaction conditions: Methanol, acid catalyst, reflux
  • Outcome: High conversion to methyl ester with retention of the ketone functionality
  • Analytical confirmation: NMR and IR spectroscopy confirm ester formation and ketone presence.

Introduction of the Amino Group

To obtain the amino-substituted compound, reductive amination of the ketone group or nucleophilic substitution on an appropriate intermediate is employed.

  • One approach involves reacting methyl 2-(3-oxocyclohexyl)acetate with an amine source under reductive amination conditions, typically using sodium borohydride or other mild reducing agents in solvents such as tetrahydrofuran (THF) and ethanol at low temperatures (0-20 °C).
  • The reaction proceeds via formation of an imine intermediate followed by reduction to the amino ester.
  • This method allows for the introduction of the amino group at the alpha position relative to the ester.

Protection and Deprotection Strategies

In more complex synthetic schemes, protecting groups such as tert-butoxycarbonyl (BOC) are used to protect the amino functionality during multi-step synthesis, as described in related cyclohexyl derivatives synthesis.

  • BOC-protected intermediates undergo selective transformations, including triflation and nucleophilic substitution, before deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • This approach ensures stereochemical integrity and functional group compatibility.

Alternative Synthetic Approaches

Other methods include asymmetric phase-transfer catalysis to introduce stereochemistry in related amino acid derivatives, and Meyers’ lactamization for cyclization involving amino-alcohols and keto-esters, which can be adapted for similar cyclohexyl amino esters.

Comparative Data Table of Key Preparation Methods

Step Method/Reaction Type Reagents/Conditions Yield (%) Notes Reference
Esterification Acid-catalyzed esterification Methanol, H2SO4 or HCl, reflux High Produces methyl ester retaining ketone
Reductive Amination Imine formation + reduction Sodium borohydride, THF/ethanol, 0-20 °C ~100 Converts keto-ester to amino-ester
Protection/Deprotection BOC protection and removal BOC anhydride, TFA in DCM High Used for stereochemical control
Phase-transfer catalysis Asymmetric alkylation Catalysts, cyanopropanoate derivatives Variable For enantiomerically pure amino esters
Meyers’ lactamization Cyclization with amino-alcohol Water/methanol solvent, amino-alcohols Moderate For tricyclic lactams, adaptable to esters

Research Findings and Analytical Data

  • NMR spectroscopy (both ^1H and ^13C) and IR spectroscopy are the primary analytical techniques used to confirm the structure of methyl 2-amino-2-(3-oxocyclohexyl)acetate and its intermediates. These confirm the presence of ester carbonyl (~1730 cm^-1 in IR), ketone carbonyl (~1710 cm^-1), and amino functionalities.
  • Stereochemical purity is enhanced via asymmetric catalysis or chiral starting materials, as demonstrated in phase-transfer catalysis studies.
  • The use of mild reducing agents like sodium borohydride allows selective reduction without affecting the ester group, facilitating the synthesis of hydroxy or amino derivatives from the keto precursor.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-oxocyclohexyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-oxocyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. The cyclohexyl ring and ester functional group also contribute to its reactivity and potential biological activity.

Comparison with Similar Compounds

Key Research Findings

Reactivity of 3-Oxocyclohexyl Derivatives: The 3-oxo group in Methyl 2-amino-2-(3-oxocyclohexyl)acetate participates in keto-enol tautomerism, enabling nucleophilic additions and cyclizations. This contrasts with 4-oxo analogs, which exhibit reduced ring strain and altered reactivity .

Amino Group Utility: The unprotected amino group facilitates acylation (e.g., with 2,4-dichlorobenzoyl chloride) to generate amides, a key step in peptide-like drug candidates .

Comparative Bioactivity : Phenyl analogs (e.g., 3-nitro or 3-bromo derivatives) show enhanced binding to aromatic receptors compared to cyclohexyl-based compounds, highlighting backbone-dependent bioactivity .

Biological Activity

Methyl 2-amino-2-(3-oxocyclohexyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of insect growth regulation and neurotropic effects. This article provides an overview of its biological activity, supported by various studies and findings.

Insect Growth Regulation

Recent studies indicate that this compound exhibits significant insect growth regulatory properties. In a study assessing its effects on the Ecdysone receptor (EcR) and chitinase , it was found that the compound demonstrated moderate binding activity to these targets, which are crucial for the molting process in insects. Specifically, the compound showed an 85.5% binding affinity at a concentration of 40 mg/L, indicating its potential as an insect growth regulator (IGR) lead compound .

Table 1: Binding Affinity of Compounds to EcR/USP

CompoundBinding Affinity (%)Concentration (mg/L)
This compound85.540
D-2732.540
Tebufenozide93.740

The inhibition rate of chitinase by this compound was also noteworthy, achieving a 66% inhibition rate , comparable to other lead compounds .

Neurotropic Activity

In addition to its role as an IGR, this compound has been investigated for its neurotropic effects. A related compound, methylene-cycloalkylacetate (MCA), was shown to induce neurite outgrowth in neuronal models, suggesting that similar derivatives may possess neuroprotective properties. The study highlighted that compounds promoting neurite outgrowth could be beneficial in treating conditions like polyneuropathy .

Case Study: Neurotropic Effects in Animal Models

In a pilot study involving animal models, a derivative similar to this compound was administered intravenously at a dosage of 250 mg/kg . Monitoring for sensory-motor performance revealed no significant neurological deficits or mortality among the treated mice, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the cyclohexyl group can enhance the efficacy of related compounds in inducing cytokine production and improving metabolic parameters such as insulin sensitivity .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Insect Growth RegulatorModerate binding to EcR and chitinase; good inhibition rates
Neurotropic EffectsInduced neurite outgrowth; no toxicity observed in animal models
SAR InsightsModifications enhance biological efficacy

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